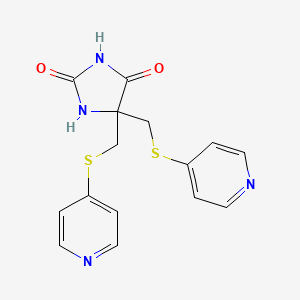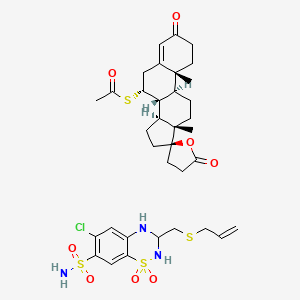
5,5-Bis((4-pyridylthio)methyl)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-di-(4-pyridylthio)methyl hydantoin is a compound that belongs to the class of hydantoins, which are cyclic ureas. This compound is characterized by the presence of two pyridine rings attached to the hydantoin core via thioether linkages. Hydantoins are known for their diverse biological activities and are found in several medicinally significant molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-di-(4-pyridylthio)methyl hydantoin can be achieved through a one-pot tandem method involving the α-amination and α-arylation of silyl ketene acetals. The process begins with the amination of the silyl ketene acetal derivative of a methyl ester, catalyzed by silver, to form a N-amino-N′-aryl urea derivative. This intermediate undergoes base treatment to form an ester enolate, which then undergoes arylation by intramolecular migration of an aryl ring to the α-position of the ester. The final product is obtained through ring closure to form the hydantoin .
Industrial Production Methods
Industrial production of hydantoins, including 5,5-di-(4-pyridylthio)methyl hydantoin, often involves the Bucherer–Bergs reaction. This multicomponent reaction involves heating an aldehyde or ketone with potassium cyanide and ammonium carbonate in aqueous ethanol to produce hydantoins .
化学反应分析
Types of Reactions
5,5-di-(4-pyridylthio)methyl hydantoin undergoes various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones.
Reduction: The pyridine rings can be reduced to piperidine rings under appropriate conditions.
Substitution: The hydantoin core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Substituted hydantoins with various functional groups.
科学研究应用
5,5-di-(4-pyridylthio)methyl hydantoin has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticonvulsant and antiarrhythmic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 5,5-di-(4-pyridylthio)methyl hydantoin involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
Phenytoin: An anticonvulsant drug with a hydantoin core.
Nitrofurantoin: An antibacterial drug containing a hydantoin ring.
Nilutamide: An androgen receptor antagonist used in prostate cancer treatment.
Uniqueness
5,5-di-(4-pyridylthio)methyl hydantoin is unique due to the presence of pyridine rings attached via thioether linkages, which impart distinct chemical and biological properties. This structural feature differentiates it from other hydantoins and contributes to its specific applications in research and industry .
属性
CAS 编号 |
142979-94-0 |
|---|---|
分子式 |
C15H14N4O2S2 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
5,5-bis(pyridin-4-ylsulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H14N4O2S2/c20-13-15(19-14(21)18-13,9-22-11-1-5-16-6-2-11)10-23-12-3-7-17-8-4-12/h1-8H,9-10H2,(H2,18,19,20,21) |
InChI 键 |
GUMLFELGTUQTMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1SCC2(C(=O)NC(=O)N2)CSC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12779314.png)





